REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[Cl-].[Mg+2].[Cl-].C(N(CC)CC)C.[CH2:19]=[O:20].Cl>C(#N)C>[OH:8][C:4]1[CH:3]=[C:2]([F:1])[CH:7]=[CH:6][C:5]=1[CH:19]=[O:20] |f:1.2.3|
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Name
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|
Quantity
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10 mL
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Type
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reactant
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Smiles
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FC=1C=C(C=CC1)O
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Name
|
|
Quantity
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28.2 g
|
Type
|
reactant
|
Smiles
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[Cl-].[Mg+2].[Cl-]
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Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
67 mL
|
Type
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reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
22.3 g
|
Type
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reactant
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Smiles
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C=O
|
Name
|
|
Quantity
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500 mL
|
Type
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reactant
|
Smiles
|
Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was then heated
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Type
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TEMPERATURE
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Details
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to reflux for five hours
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Duration
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5 h
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Type
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TEMPERATURE
|
Details
|
After cooling
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Type
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EXTRACTION
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Details
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The product was extracted with ethyl acetate
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Type
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WASH
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Details
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The combined organic extracts were washed with 5% hydrochloric acid (×3), brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
CUSTOM
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Details
|
After removing the volatiles
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Name
|
|
Type
|
|
Smiles
|
OC1=C(C=O)C=CC(=C1)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |